molecular formula C8H12N2O B2958696 5-Methyl-1-propan-2-ylimidazole-4-carbaldehyde CAS No. 1152617-51-0

5-Methyl-1-propan-2-ylimidazole-4-carbaldehyde

Cat. No.: B2958696
CAS No.: 1152617-51-0
M. Wt: 152.197
InChI Key: JSEWWPPXUROHCX-UHFFFAOYSA-N
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Description

5-Methyl-1-propan-2-ylimidazole-4-carbaldehyde is a versatile chemical compound with a complex structure, making it suitable for diverse applications in various fields such as catalysis, organic synthesis, and pharmaceutical studies. This compound belongs to the imidazole family, which is known for its significant role in biological systems and synthetic chemistry.

Scientific Research Applications

5-Methyl-1-propan-2-ylimidazole-4-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and catalysis.

    Biology: The compound’s imidazole ring is a crucial component in many biological molecules, making it valuable for biochemical studies.

    Medicine: Its derivatives have potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.

    Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

Imidazoles

are a significant class of heterocyclic compounds that are prevalent in many biologically active molecules . They are known to exhibit a broad range of chemical and biological properties, and have been used in the development of various drugs .

Safety and Hazards

The safety and hazards of specific imidazole compounds can vary widely. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazoles, including 5-Methyl-1-propan-2-ylimidazole-4-carbaldehyde, typically involves the cyclization of amido-nitriles. One novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for imidazoles often focus on optimizing yield and purity. The use of high-temperature conditions and specific catalysts can enhance the efficiency of the synthesis process. For example, heating a solution of hydrazone in Dowtherm A to above 160°C can produce the desired imidazole compound in moderate yield .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-propan-2-ylimidazole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Indole derivatives share a similar heterocyclic structure and exhibit diverse biological activities, including antiviral and anticancer properties.

    Other Imidazoles: Compounds like 1,3-diazole and benzimidazole also belong to the imidazole family and have similar applications in chemistry and medicine.

Uniqueness

5-Methyl-1-propan-2-ylimidazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.

Properties

IUPAC Name

5-methyl-1-propan-2-ylimidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)10-5-9-8(4-11)7(10)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEWWPPXUROHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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